2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethylphenoxy group, a trichloroethyl group, and a fluorophenylcarbamothioylamino group.
Preparation Methods
The synthesis of 2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the ethylphenoxy group: This step involves the reaction of 4-ethylphenol with an appropriate reagent to introduce the ethyl group.
Introduction of the trichloroethyl group: This step involves the reaction of a trichloroethyl compound with the intermediate formed in the previous step.
Formation of the fluorophenylcarbamothioylamino group: This step involves the reaction of 4-fluoroaniline with a suitable reagent to introduce the fluorophenylcarbamothioylamino group.
Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide can be compared with other similar compounds, such as:
2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl ester: This compound has a similar trichloroethyl group but differs in the presence of an ethoxy group instead of an ethylphenoxy group.
2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl benzenesulfonate: This compound has a similar trichloroethyl group but differs in the presence of a dioxaphospholan group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3FN3O2S/c1-2-12-3-9-15(10-4-12)28-11-16(27)25-17(19(20,21)22)26-18(29)24-14-7-5-13(23)6-8-14/h3-10,17H,2,11H2,1H3,(H,25,27)(H2,24,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVOPPMKHJBIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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